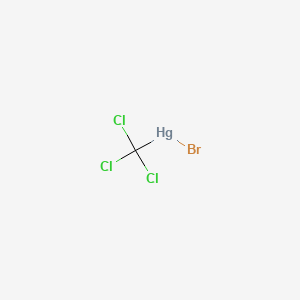![molecular formula C13H16N4O5 B14714089 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide CAS No. 17596-49-5](/img/structure/B14714089.png)
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with two nitro groups at the 3 and 5 positions, and a piperidin-1-ylmethyl group attached to the nitrogen atom of the amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the piperidin-1-ylmethyl group. One common synthetic route includes:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: The nitrated benzamide is then reacted with piperidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and automated systems for the amidation step to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be 3,5-diamino-N-[(piperidin-1-yl)methyl]benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Aplicaciones Científicas De Investigación
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s nitro groups can be used to introduce functionality into polymers or other materials, enhancing their properties.
Biological Studies: It can serve as a probe to study the interactions of nitroaromatic compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, where the nitro groups could participate in redox reactions or form hydrogen bonds with active site residues. The piperidin-1-ylmethyl group could enhance binding affinity through hydrophobic interactions or by fitting into a specific pocket of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzamide: Lacks the piperidin-1-ylmethyl group, making it less hydrophobic and potentially less bioavailable.
N-[(Piperidin-1-yl)methyl]benzamide: Lacks the nitro groups, which reduces its potential for redox activity and interactions with certain biological targets.
Uniqueness
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is unique due to the combination of nitro groups and the piperidin-1-ylmethyl group, which together confer distinct chemical and biological properties. The nitro groups provide sites for redox reactions and potential interactions with biological targets, while the piperidin-1-ylmethyl group enhances hydrophobicity and binding affinity.
Propiedades
Número CAS |
17596-49-5 |
|---|---|
Fórmula molecular |
C13H16N4O5 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
3,5-dinitro-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16N4O5/c18-13(14-9-15-4-2-1-3-5-15)10-6-11(16(19)20)8-12(7-10)17(21)22/h6-8H,1-5,9H2,(H,14,18) |
Clave InChI |
URUNQBMFACBETH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


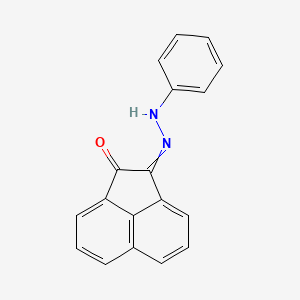
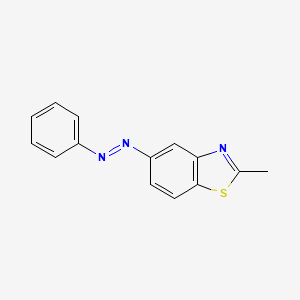
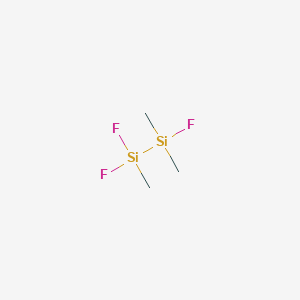
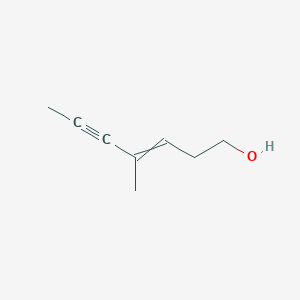
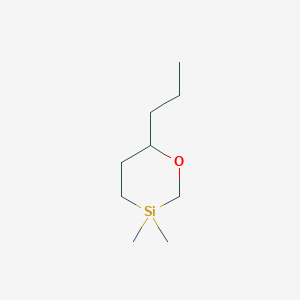

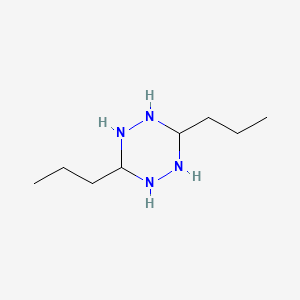


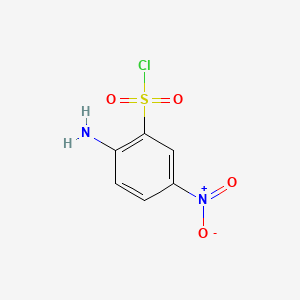

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

